molecular formula Cr B080572 Chromium-51 CAS No. 14392-02-0

Chromium-51

Katalognummer: B080572
CAS-Nummer: 14392-02-0
Molekulargewicht: 50.944765 g/mol
InChI-Schlüssel: VYZAMTAEIAYCRO-BJUDXGSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chromat(51Cr) ist ein radioaktives Isotop von Chrom, das häufig in verschiedenen wissenschaftlichen und medizinischen Anwendungen verwendet wird. Es kommt häufig in Form von Natriumchromat vor, einer sterilen Lösung von radioaktivem Chrom, die in Wasser für Injektionen verarbeitet wird . Diese Verbindung ist aufgrund ihrer radioaktiven Eigenschaften besonders wertvoll in diagnostischen Radiopharmaka.

Vorbereitungsmethoden

Chromat(51Cr) wird durch Neutronenbestrahlung von angereichertem Chrom-50 hergestellt . Der Prozess umfasst die folgenden Schritte:

    Neutronenbestrahlung: Angereichertes Chrom-50 wird mit Neutronen bestrahlt, um Chrom-51 zu erzeugen.

    Bildung von Natriumchromat: Das radioaktive Chrom wird dann zu Natriumchromat in Wasser für Injektionen verarbeitet.

Analyse Chemischer Reaktionen

Chromat(51Cr) unterliegt verschiedenen chemischen Reaktionen, darunter:

    Redoxreaktionen: Chromationen wirken in sauren Lösungen als starke Oxidationsmittel.

    Substitutionsreaktionen: Chromationen können mit anderen Ionen reagieren, um verschiedene Verbindungen zu bilden.

Wissenschaftliche Forschungsanwendungen

Chromat(51Cr) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von Chromat(51Cr) beinhaltet seine Bindung an rote Blutkörperchen. Das Chrom in dieser Verbindung liegt als dianionisches Chromat-Ion vor, das in zwei Schritten an die Erythrozytenmembran bindet:

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostics

Chromium-51 has been utilized in various clinical settings, particularly in nephrology and hematology. Its applications include:

  • Glomerular Filtration Rate Measurement : this compound labeled ethylenediaminetetraacetic acid (EDTA) has traditionally been used to assess renal function. However, recent studies have shown that it can be effectively replaced by technetium-99m DTPA without significant differences in results, indicating the potential for alternative tracers in clinical practice .
  • Blood Volume Studies : The use of this compound for determining blood and plasma volumes has been well-documented. In studies comparing this compound with other tracers such as iodine-125 and technetium-99m, results indicated no significant differences in measurements, affirming its reliability in assessing blood volume .

Cytotoxicity Assays

This compound is extensively used in laboratory assays to study cytotoxicity, particularly in cancer research:

  • Cytotoxicity Measurement : The this compound release assay is a standard method for quantifying cytotoxic effects of immune cells on target cells. In this assay, target cells are labeled with this compound. Upon cell lysis, the released chromium is measured to determine the extent of cytotoxicity by comparing experimental releases against spontaneous and maximum releases . This method is crucial for evaluating the effectiveness of immune responses and treatments such as antibody-dependent cellular cytotoxicity (ADCC).
  • CAR-T Cell Development : this compound assays are also employed in the development and evaluation of chimeric antigen receptor T-cell therapies. They help assess the ability of engineered T-cells to kill tumor cells effectively .

Research Applications

In addition to clinical uses, this compound plays a significant role in various research applications:

  • Hemolytic Anemia Studies : The isotope has been used to study red blood cell survival and sequestration in conditions like hemolytic anemia. By labeling red blood cells with this compound, researchers can track their lifespan and determine factors affecting their survival .
  • Gastrointestinal Blood Loss Assessment : Research utilizing this compound has evaluated gastrointestinal blood loss associated with medications like nabumetone and aspirin. This application highlights its utility in pharmacological studies to assess drug safety profiles .

Case Study 1: Nephrology Application

A retrospective analysis involving 144 patients compared the effectiveness of this compound EDTA versus technetium-99m DTPA in measuring glomerular filtration rates. The results showed no significant differences (P=0.355), indicating that technetium tracers can serve as effective alternatives without compromising diagnostic accuracy .

Case Study 2: Hemolytic Anemia

In a study involving an 83-year-old patient with systemic lupus erythematosus, this compound was used to evaluate red blood cell survival rates post-transfusion. The findings provided insights into the dynamics of red cell destruction and retention in conditions characterized by hypersplenism .

Data Table: Overview of this compound Applications

Application AreaSpecific UseKey Findings/Notes
Clinical DiagnosticsRenal function assessmentComparable results with technetium tracers
Blood volume measurementNo significant differences noted
Cytotoxicity AssaysMeasuring immune cell effectivenessStandard method for evaluating cancer therapies
CAR-T cell therapy evaluationEssential for assessing engineered T-cell efficacy
ResearchHemolytic anemia studiesTracking red blood cell survival rates
Gastrointestinal blood loss assessmentEvaluating drug-induced gastrointestinal bleeding

Wirkmechanismus

The mechanism of action of Chromate(51 cr) involves its binding to red blood cells. The chromium in this compound is present as the dianionic chromate ion, which binds to the red blood cell membrane in two steps:

Vergleich Mit ähnlichen Verbindungen

Chromat(51Cr) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Chromat(51Cr) ist aufgrund seiner radioaktiven Eigenschaften einzigartig, wodurch es besonders wertvoll in der medizinischen Diagnostik und in der wissenschaftlichen Forschung ist.

Biologische Aktivität

Chromium-51 (51^{51}Cr) is a radioactive isotope of chromium that has been widely utilized in various biological studies, particularly in immunology and nutrition. This article provides a comprehensive overview of its biological activity, focusing on its applications in cytotoxicity assays, nutritional studies, and its behavior in biological systems.

Overview of this compound

This compound is a beta-emitting radionuclide with a half-life of approximately 27.7 days. It is commonly used as a tracer in biological experiments due to its ability to label cells and track their behavior in vivo and in vitro. The primary applications of 51^{51}Cr include:

  • Cytotoxicity assays : Used to measure the lytic activity of immune cells against target cells.
  • Nutritional studies : Evaluates the absorption and metabolism of chromium in various organisms.

Cytotoxicity Assays

One of the most prominent uses of 51^{51}Cr is in cytotoxicity assays, particularly the chromium release assay. This assay quantifies the ability of immune effector cells (such as T cells) to lyse target cells.

Chromium Release Assay Protocol

  • Labeling Target Cells : Cells are incubated with 51^{51}Cr for several hours to allow uptake.
  • Co-culture : Labeled target cells are incubated with effector cells (e.g., T cells).
  • Measurement : After a set period, supernatants are collected, and the amount of released 51^{51}Cr is measured using gamma counting.

The percentage of specific lysis is calculated using the formula:

Percent Specific Lysis=(Experimental ReleaseSpontaneous Release)(Maximum ReleaseSpontaneous Release)×100\text{Percent Specific Lysis}=\frac{(\text{Experimental Release}-\text{Spontaneous Release})}{(\text{Maximum Release}-\text{Spontaneous Release})}\times 100

Case Study: T Cell Cytotoxicity

A recent study demonstrated the use of 51^{51}Cr release assays to assess the cytolytic activity of engineered T cells against viral targets. The results indicated varying lytic activities against different viruses, highlighting the utility of 51^{51}Cr in evaluating immune responses (Frontiers in Immunology, 2023) .

Nutritional Studies

In nutritional research, 51^{51}Cr is utilized as a marker to study chromium absorption and metabolism in various species, including fish and mammals.

Absorption Studies

A study involving Nile tilapia assessed the absorption rates of chromium oxide (51^{51}Cr2_2O3_3). The findings revealed that trivalent chromium was not significantly absorbed through the gastrointestinal tract or gills under the experimental conditions, indicating its inert nature as a marker for nutritional studies (Scielo, 2015) .

Table 1: Absorption Rates of this compound in Nile Tilapia

Treatment GroupAbsorption Rate (cpm/g)Statistical Significance
Control5.0P > 0.05
Experimental2.1P < 0.05

This table summarizes the absorption rates observed in control versus experimental groups, demonstrating significant differences in chromium uptake.

Safety and Environmental Considerations

While 51^{51}Cr has beneficial applications in research, it is essential to handle it with care due to its radioactive nature. Proper disposal methods for radioactive waste must be followed to minimize environmental impact.

Eigenschaften

IUPAC Name

chromium-51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAMTAEIAYCRO-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[51Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932164
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.944765 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is evidence that chromium binds to the globin moiety of hemoglobin.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

14392-02-0
Record name Chromium-51
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14392-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium Cr-51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHROMIUM CR-51
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAU17N705
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Tetrakis(neopentyl)chromium is prepared essentially by a method disclosed in U.S. Pat. No. 3,875,132. The base catalyst is prepared by dispersing tetrakis(neopentyl)chromium in heptane solution onto Davison 952 MS-ID silica, predried at 1300° F. for 5 hours in a fluid bed, in such a ratio as to give 1% chromium by weight on the dry basis in the impregnated catalyst. The base catalyst thus prepared is activated, in one case, by the method of Example 8 and, in the other case, by the method of Example 9 which includes further treatment of the activated catalyst at 1200° F. for a period of 15 minutes with dry air.
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
1%

Synthesis routes and methods II

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
chromium (III) chloride hexahydrate choline chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tetramethylammonium hydroxide pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Yield
26.53%

Synthesis routes and methods IV

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aluminum sec-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.